molecular formula C17H18N2O2S B2659616 N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide CAS No. 899983-26-7

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide

Cat. No.: B2659616
CAS No.: 899983-26-7
M. Wt: 314.4
InChI Key: APLNNEHORUAIBJ-UHFFFAOYSA-N
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Description

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide is a complex organic compound that features a thiophene ring, a tetrahydroquinoline moiety, and a propionamide group

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Future Directions

The future directions for “N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide” could involve further exploration of its potential applications, given the wide range of properties and applications of thiophene derivatives . Additionally, new synthetic strategies could be developed to improve the efficiency and efficacy of producing these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide typically involves multiple steps. One common approach is to start with the thiophene-2-carbonyl chloride, which reacts with a tetrahydroquinoline derivative under basic conditions to form the intermediate product. This intermediate is then reacted with propionyl chloride in the presence of a base to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiophene and quinoline moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-carbonyl chloride share the thiophene ring structure.

    Quinoline Derivatives: Compounds such as quinoline and tetrahydroquinoline are structurally related to the quinoline moiety in the compound.

Uniqueness

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide is unique due to the combination of its thiophene, quinoline, and propionamide groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiophene or quinoline derivatives .

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-2-16(20)18-13-7-8-14-12(11-13)5-3-9-19(14)17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLNNEHORUAIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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